3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid
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Overview
Description
3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid is a boronic acid derivative with a molecular formula of C11H19BN2O4. This compound is notable for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents.
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The process involves the use of palladium catalysts and boronic acid derivatives under mild conditions, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It participates in substitution reactions, particularly in the presence of halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halides and nucleophiles like sodium iodide and potassium carbonate are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole compounds .
Scientific Research Applications
3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is employed in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, forming a bond with the palladium catalyst and facilitating the formation of carbon-carbon bonds. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrazole-4-boronic acid
- 1-tert-Butoxycarbonylmethyl-1H-pyrazole-4-boronic acid
- 3,5-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid is unique due to its specific substitution pattern and the presence of both tert-butoxycarbonyl and boronic acid functional groups. This combination enhances its reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[3,5-dimethyl-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O4/c1-7-10(12(16)17)8(2)14(13-7)6-9(15)18-11(3,4)5/h16-17H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGYFCWIAMAXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1C)CC(=O)OC(C)(C)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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